molecular formula C9H10N2S B1332507 6-Ethyl-1,3-benzothiazol-2-amine CAS No. 21224-16-8

6-Ethyl-1,3-benzothiazol-2-amine

Cat. No. B1332507
CAS RN: 21224-16-8
M. Wt: 178.26 g/mol
InChI Key: XSDOQGXRBLPHHU-UHFFFAOYSA-N
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Description

6-Ethyl-1,3-benzothiazol-2-amine is a compound that falls within the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The benzothiazole moiety is a common structure found in various chemical entities that are of interest due to their diverse range of biological activities and applications in material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of substituted anilines with sulfur and chlorine-containing compounds. In the context of the provided papers, while there is no direct synthesis of 6-Ethyl-1,3-benzothiazol-2-amine, there are related syntheses that can offer insight. For instance, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate involves the reaction of benzothiazole derivatives with ethyl bromocyanoacetate and indole derivatives in acetone under reflux conditions . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The papers provide insights into the molecular structure analysis through various spectroscopic methods. For example, the experimental and theoretical vibrational spectra of a related compound were investigated using FT-IR, Laser-Raman spectra, and computational methods such as Ab Initio Hartree Fock and Density Functional Theory . These methods can be applied to analyze the molecular structure of 6-Ethyl-1,3-benzothiazol-2-amine, providing information on bond lengths, bond angles, and vibrational frequencies.

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. The papers describe several reactions involving benzothiazole compounds. For instance, the reaction of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid yields 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, which can further react with water, alcohols, and amines . Additionally, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines yields various substituted pyrazolone derivatives . These reactions highlight the reactivity of the benzothiazole ring and its potential to form diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be deduced from their molecular structure and the functional groups present. The papers do not directly provide the physical and chemical properties of 6-Ethyl-1,3-benzothiazol-2-amine, but they do offer data on related compounds. For example, the solvate formation in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate indicates solubility characteristics . The spectroscopic data, such as NMR, IR, and mass spectroscopy, provide information on the chemical behavior and stability of these compounds .

Scientific Research Applications

Synthesis and Biological Activities

6-Ethyl-1,3-benzothiazol-2-amine and its derivatives have been a focus in research due to their diverse biological activities. Studies have shown their potential in synthesizing new biologically active compounds. For instance, Chaudhary et al. (2011) reported the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines, showcasing their potent antibacterial and entomological activities (Chaudhary et al., 2011). Similarly, Amnerkar et al. (2015) synthesized a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, which demonstrated significant antimicrobial and anthelmintic activities (Amnerkar et al., 2015).

Anticancer Potential

The potential anticancer properties of benzothiazole derivatives, including 6-Ethyl-1,3-benzothiazol-2-amine, have been explored. Waghmare et al. (2013) studied the in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives, finding that many compounds exhibited remarkable activity against various cancer cell lines (Waghmare et al., 2013).

Synthesis and Characterization

The synthesis and characterization of benzothiazole derivatives are integral to their scientific applications. Research by Dhahi (2018) included the preparation of new benzothiazole derivatives and their characterization, highlighting their potential use in various applications (Dhahi, 2018).

Applications in Metal Complexes

Benzothiazole derivatives have also found applications in forming complexes with metal ions. This was demonstrated by Dhahi's research, which involved the reaction of benzothiazole derivatives with metal salts to form complexes, characterized by various spectroscopic techniques (Dhahi, 2018).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

Future Directions

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

6-ethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDOQGXRBLPHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354418
Record name 6-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Ethyl-1,3-benzothiazol-2-amine

CAS RN

21224-16-8
Record name 6-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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